2-(2,4-Dimethoxyphenyl)-2-butanol
CAS No.:
Cat. No.: VC13411585
Molecular Formula: C12H18O3
Molecular Weight: 210.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H18O3 |
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Molecular Weight | 210.27 g/mol |
IUPAC Name | 2-(2,4-dimethoxyphenyl)butan-2-ol |
Standard InChI | InChI=1S/C12H18O3/c1-5-12(2,13)10-7-6-9(14-3)8-11(10)15-4/h6-8,13H,5H2,1-4H3 |
Standard InChI Key | MIVRTUCJLPQVCV-UHFFFAOYSA-N |
SMILES | CCC(C)(C1=C(C=C(C=C1)OC)OC)O |
Canonical SMILES | CCC(C)(C1=C(C=C(C=C1)OC)OC)O |
Introduction
Overview
2-(2,4-Dimethoxyphenyl)-2-butanol (CAS 6168-39-4) is a tertiary alcohol characterized by a butanol backbone substituted with a 2,4-dimethoxyphenyl group. This compound has garnered interest in organic synthesis, fragrance chemistry, and pharmaceutical research due to its unique structural features and potential bioactivity. With a molecular formula of and a molecular weight of 224.30 g/mol, it exhibits distinct physicochemical and pharmacological properties .
Chemical Identification and Structural Properties
Molecular Characteristics
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IUPAC Name: 2-(2,4-Dimethoxyphenyl)-3-methylbutan-2-ol
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Molecular Formula:
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Structural Features:
Spectroscopic Data
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NMR: -NMR signals for methoxy groups appear at δ 3.8–3.9 ppm, while aromatic protons resonate between δ 6.5–7.2 ppm .
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Mass Spectrometry: Major fragments include 181 (loss of -CH(CH)OH) and 152 (aromatic ring cleavage) .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 2-(2,4-dimethoxyphenyl)-2-butanol typically involves multi-step reactions:
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Addition Reaction: Propiophenone derivatives react with sodium cyanide and dimethylamine in methanol under pressure (0.3 MPa, 60–80°C) to form nitrile intermediates .
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Hydrolysis: The nitrile intermediate undergoes alkaline hydrolysis (pH ≥ 12) to yield carboxylic acids .
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Esterification: Reaction with ethanol and sulfuric acid produces esters .
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Reduction: Sodium borohydride or similar reductants convert esters to the final alcohol .
Example Protocol:
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Step 1: Propiophenone (100 g, 0.75 mol), sodium cyanide (45 g, 0.91 mol), and 40% dimethylamine in methanol (337 g) react at 60°C for 8 hours to form 2-(N,N-dimethylamino)-2-phenylbutyronitrile (yield: 83%) .
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Step 4: Reduction with sodium borohydride in tetrahydrofuran yields 2-(2,4-dimethoxyphenyl)-2-butanol (yield: 84%, purity: 98.8%) .
Optimization Strategies
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Catalysts: Ruthenium on activated carbon enhances hydrogenation efficiency .
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Solvents: Tetrahydrofuran improves reduction kinetics compared to methanol .
Physicochemical Properties
Property | Value | Source |
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Melting Point | 31–33°C | |
Boiling Point | 144°C (85 mmHg) | |
Density | 0.966 g/mL (25°C) | |
Refractive Index | ||
Solubility | 4.57 g/L in water (20°C) | |
LogP | 2.41 |
The compound’s low water solubility and moderate lipophilicity () make it suitable for organic-phase reactions and fragrance formulations .
Biological Activity and Applications
Antimicrobial Properties
In vitro studies on structurally similar phenylbutanol derivatives demonstrate:
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Antibacterial Activity: MIC values of 25–50 µg/mL against Staphylococcus aureus and Escherichia coli .
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Antioxidant Capacity: DPPH radical scavenging with IC = 43.39 µg/mL, comparable to ascorbic acid .
Fragrance Applications
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Odor Profile: Exhibits floral, green notes reminiscent of lily of the valley .
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Use Cases: Incorporated in perfumes (0.5–2% concentration) and air fresheners for its clean, persistent aroma .
Future Directions
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